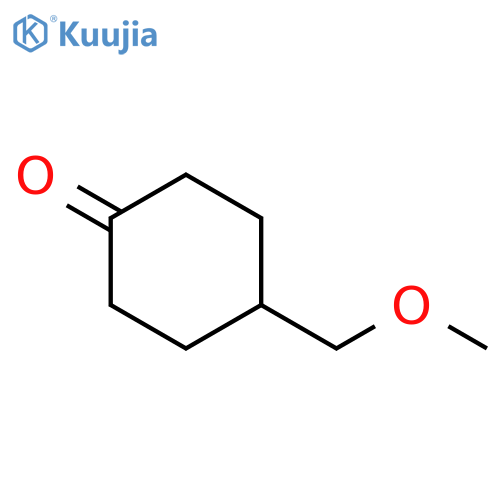

Cas no 17159-84-1 (4-(methoxymethyl)cyclohexanone)

17159-84-1 structure

商品名:4-(methoxymethyl)cyclohexanone

4-(methoxymethyl)cyclohexanone 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone, 4-(methoxymethyl)-

- 4-(MethoxyMethyl)cyclohexan-1-one

- 4-(methoxymethyl)Cyclohexanone

- 4-(methoxymethyl)cyclohexanone

-

- MDL: MFCD22381624

計算された属性

- せいみつぶんしりょう: 142.09942

じっけんとくせい

- PSA: 26.3

4-(methoxymethyl)cyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-244098-1.0g |

4-(methoxymethyl)cyclohexan-1-one |

17159-84-1 | 95% | 1.0g |

$1014.0 | 2024-06-19 | |

| TRC | M336938-10mg |

4-(methoxymethyl)cyclohexan-1-one |

17159-84-1 | 10mg |

$ 70.00 | 2022-06-03 | ||

| TRC | M336938-100mg |

4-(methoxymethyl)cyclohexan-1-one |

17159-84-1 | 100mg |

$ 340.00 | 2022-06-03 | ||

| Enamine | EN300-244098-0.25g |

4-(methoxymethyl)cyclohexan-1-one |

17159-84-1 | 95% | 0.25g |

$503.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-250MG |

4-(methoxymethyl)cyclohexanone |

17159-84-1 | 95% | 250MG |

¥ 1,485.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-1G |

4-(methoxymethyl)cyclohexanone |

17159-84-1 | 95% | 1g |

¥ 3,709.00 | 2023-04-14 | |

| Enamine | EN300-244098-1g |

4-(methoxymethyl)cyclohexan-1-one |

17159-84-1 | 95% | 1g |

$1014.0 | 2023-09-15 | |

| 1PlusChem | 1P00B6CD-500mg |

4-(Methoxymethyl)cyclohexan-1-one |

17159-84-1 | 95% | 500mg |

$914.00 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-500mg |

4-(methoxymethyl)cyclohexanone |

17159-84-1 | 95% | 500mg |

¥2430.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-250.0mg |

4-(methoxymethyl)cyclohexanone |

17159-84-1 | 95% | 250.0mg |

¥1458.0000 | 2024-07-24 |

4-(methoxymethyl)cyclohexanone 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

17159-84-1 (4-(methoxymethyl)cyclohexanone) 関連製品

- 1256546-74-3(2-oxaspiro[3.5]nonan-7-one)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17159-84-1)4-(methoxymethyl)cyclohexanone

清らかである:99%

はかる:1g

価格 ($):796.0